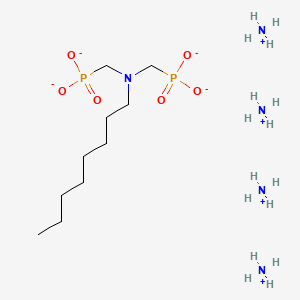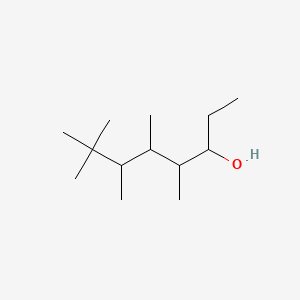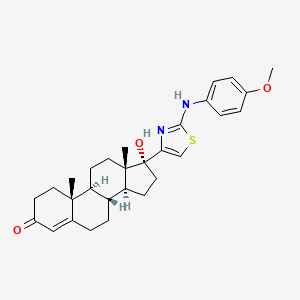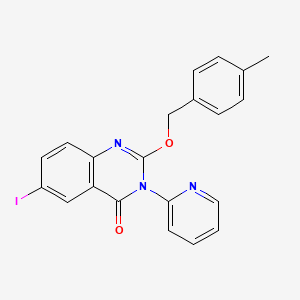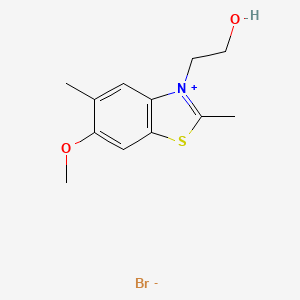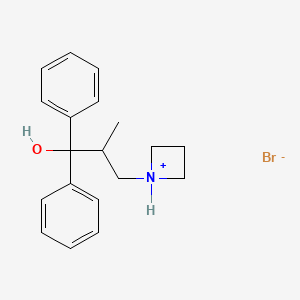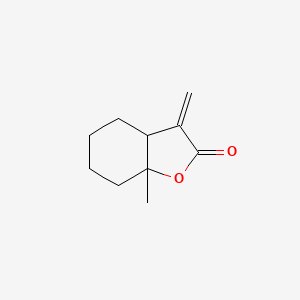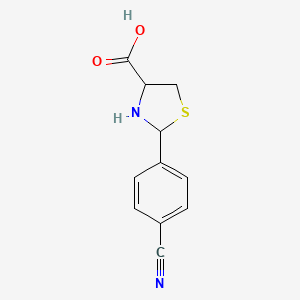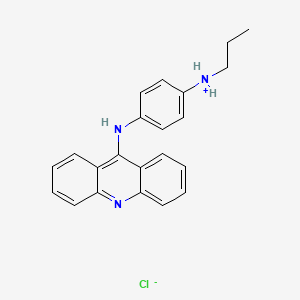![molecular formula C20H23ClFN5O B13776978 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a piperazine ring, and an indazole core. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to accommodate the reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.
科学的研究の応用
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride involves its interaction with specific molecular targets. One known target is the cytochrome P450 2D6 enzyme, where the compound acts as a mechanism-based inactivator . This interaction leads to the formation of a protein adduct, resulting in the inhibition of the enzyme’s activity. The compound’s structure allows it to bind to the active site of the enzyme, leading to its inactivation.
類似化合物との比較
Similar Compounds
5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine: Known for its potent inhibition of cytochrome P450 2D6.
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline: Studied for its potential biological activities.
Uniqueness
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride is unique due to its specific chemical structure, which includes a fluorine atom and an indazole core. This structure contributes to its distinct biological activities and its potential as a therapeutic agent.
特性
分子式 |
C20H23ClFN5O |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
5-fluoro-2-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22FN5O.ClH/c1-24-6-8-25(9-7-24)12-14-2-4-17(5-3-14)26-13-15-10-16(21)11-18(20(22)27)19(15)23-26;/h2-5,10-11,13H,6-9,12H2,1H3,(H2,22,27);1H |
InChIキー |
ZTBBXGKMWKMPII-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N3C=C4C=C(C=C(C4=N3)C(=O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


